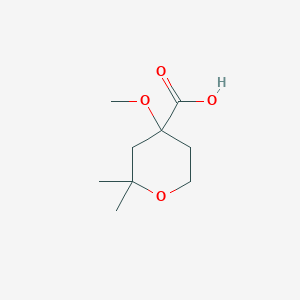![molecular formula C8H16Cl2N4 B13469589 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2866307-11-9](/img/structure/B13469589.png)
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound with potential therapeutic applications. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include aqueous medium and mild temperatures, making it an efficient and environmentally friendly process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor, particularly for carbonic anhydrase-II, which is involved in various physiological processes.
Medicine: It may have therapeutic applications due to its biological activity, including potential use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.
Mecanismo De Acción
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes that depend on this enzyme . The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride: This compound has a similar structure but contains an imidazole ring instead of a triazole ring.
1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar triazole ring but with a different functional group (carbaldehyde) attached. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Propiedades
Número CAS |
2866307-11-9 |
|---|---|
Fórmula molecular |
C8H16Cl2N4 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2-[1-(cyclopropylmethyl)triazol-4-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-3-8-6-12(11-10-8)5-7-1-2-7;;/h6-7H,1-5,9H2;2*1H |
Clave InChI |
JPPAGFWEXGNWRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=C(N=N2)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


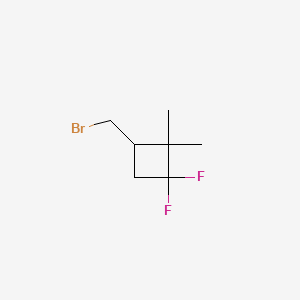
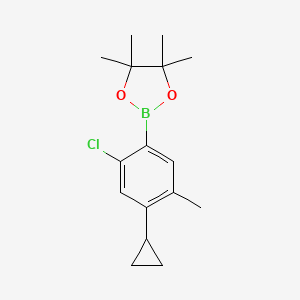

![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

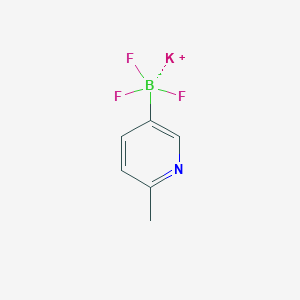
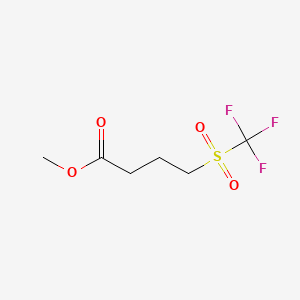
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)

![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
